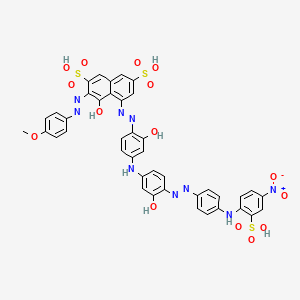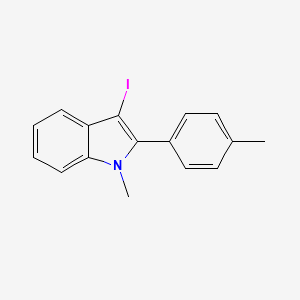
3-Iodo-1-methyl-2-P-tolyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-methyl-2-P-tolyl-1H-indole is an indole derivative that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a P-tolyl group at the second position of the indole ring. The molecular formula of this compound is C16H14IN, and it has a molecular weight of 347.19 g/mol .
准备方法
The synthesis of 3-Iodo-1-methyl-2-P-tolyl-1H-indole typically involves Sonogashira coupling and electrophilic cyclization reactions. The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is often followed by electrophilic cyclization to form the indole ring. The yields for these reactions are generally high, with reported yields of 70%, 68%, and 67% for similar indole derivatives .
化学反应分析
3-Iodo-1-methyl-2-P-tolyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
3-Iodo-1-methyl-2-P-tolyl-1H-indole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Iodo-1-methyl-2-P-tolyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, as an electrocatalyst, it facilitates the oxidation of glucose by providing a surface for the reaction to occur. This process involves the transfer of electrons from glucose to the catalyst, resulting in the production of electrical energy .
相似化合物的比较
3-Iodo-1-methyl-2-P-tolyl-1H-indole can be compared with other similar indole derivatives, such as:
3-Iodo-1-methyl-2-phenyl-1H-indole: This compound has a phenyl group instead of a P-tolyl group at the second position.
2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole: This compound has a 2,5-dimethylphenyl group at the second position instead of a P-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
属性
分子式 |
C16H14IN |
|---|---|
分子量 |
347.19 g/mol |
IUPAC 名称 |
3-iodo-1-methyl-2-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H14IN/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18(16)2/h3-10H,1-2H3 |
InChI 键 |
SFTSUJMQXFMWSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


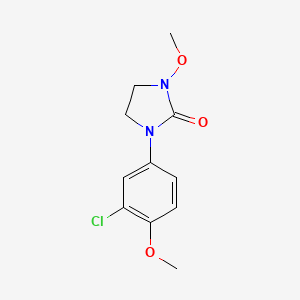
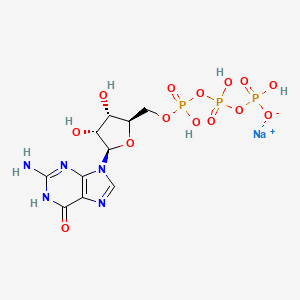

![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
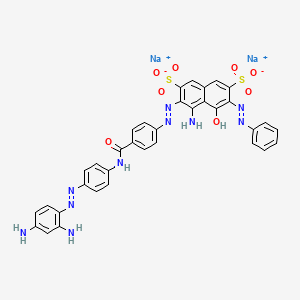
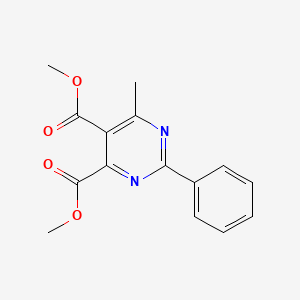
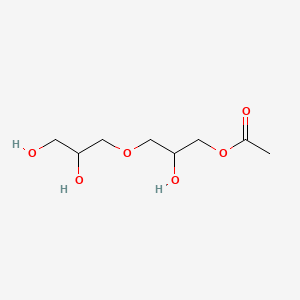


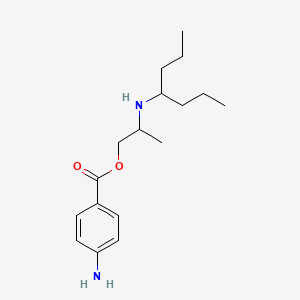
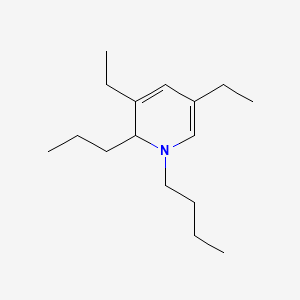
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
